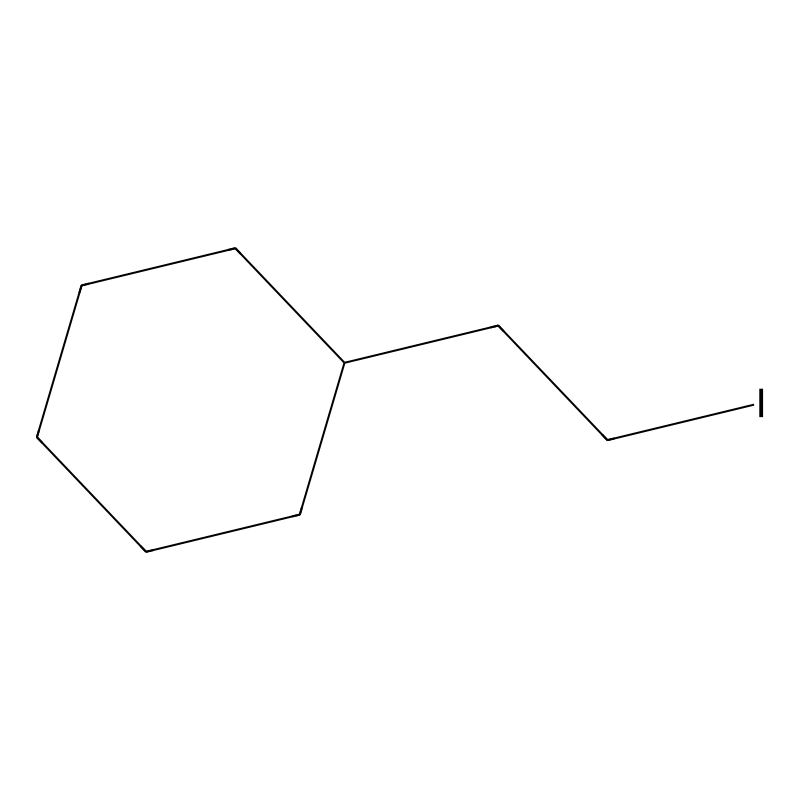

(2-Iodoethyl)cyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Iodoethyl)cyclohexane is an organoiodine compound characterized by the molecular formula . It is a derivative of cyclohexane, where an ethyl group is substituted with an iodine atom at the second position. This compound is notable for its unique structure, which combines the properties of both cyclohexane and iodinated compounds, making it useful in various chemical applications and research areas.

- Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophiles such as sodium azide or potassium cyanide. This allows for the formation of new compounds like (2-azidoethyl)cyclohexane or (2-cyanoethyl)cyclohexane.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to yield different products, influenced by the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide .

These reactions are significant for synthesizing more complex organic molecules and exploring new chemical pathways.

Mechanism of Action

The compound may interact with biological targets similarly to other cyclohexane derivatives, potentially affecting biochemical pathways related to drug metabolism. Its structural similarity to other cyclic compounds suggests that it could influence enzyme activity and receptor binding.

(2-Iodoethyl)cyclohexane can be synthesized through several methods:

- Hydrogen Iodide Addition: One common method involves the addition of hydrogen iodide to cyclohexene, leading to the formation of iodocyclohexane, which can subsequently react to form (2-Iodoethyl)cyclohexane.

- Industrial Production: In industrial settings, large-scale synthesis often employs optimized reaction conditions to maximize yield and purity. This may involve using catalysts and controlled environments to minimize by-products.

The compound has several applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Researchers explore its potential use in developing pharmaceuticals due to its unique structural properties.

- Material Science: It is utilized in synthesizing materials with specific properties for industrial applications .

Interaction studies involving (2-Iodoethyl)cyclohexane typically focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential as a building block in organic synthesis and its behavior in biological systems. Understanding these interactions can lead to insights into how this compound might be used in drug development or material science applications.

Similar Compounds- Iodocyclohexane: An iodinated compound where the iodine atom is directly attached to the cyclohexane ring.

- Chlorocyclohexane: A compound where the iodine atom is replaced with a chlorine atom.

- Bromocyclohexane: A similar compound with bromine replacing iodine.

Uniqueness

(2-Iodoethyl)cyclohexane stands out due to its unique combination of an ethyl group and an iodine atom, which imparts distinct chemical properties compared to other halogenated cyclohexanes. This uniqueness enhances its value in specific applications within organic synthesis and medicinal chemistry, allowing for diverse functionalization possibilities that are not readily available in simpler halogenated derivatives .

The synthesis of (2-Iodoethyl)cyclohexane was first reported in 2007, as evidenced by its PubChem entry (CID 12923931), which details its creation via alkylation of cyclohexane derivatives with iodoethane precursors. Early methods relied on nucleophilic substitution reactions, where cyclohexaneethanol underwent iodination using hydroiodic acid or iodine monochloride. These protocols prioritized yield optimization, with later modifications incorporating safer halogenation agents to reduce byproduct formation.

A significant intellectual property milestone emerged in 2014 with GlaxoSmithKline’s patent (US8802684B2), which employed (2-Iodoethyl)cyclohexane as a key reagent in synthesizing adenine derivatives for therapeutic applications. The patent highlights its utility in introducing cyclohexylethyl groups via Suzuki-Miyaura cross-coupling reactions, leveraging the iodine atom’s leaving-group potential. This marked a shift from its earlier use as a simple alkylating agent to a strategic component in complex molecular architectures.

Table 1: Key Synthetic and Patent Milestones for (2-Iodoethyl)cyclohexane

The compound’s limited patent portfolio suggests niche applications, though its role in asymmetric catalysis and fluorinated analog synthesis (e.g., (2-Iodoethyl)perfluorocyclohexane) has spurred interest in materials science. Notably, the perfluorinated variant (C₈H₄F₁₁I) demonstrates how electronic modulation via fluorine substituents alters reactivity patterns, though this derivative remains less studied than its non-fluorinated counterpart.

Position in Organoiodine Compound Research Paradigms

Organoiodine compounds occupy a critical niche in synthetic chemistry due to iodine’s polarizable electron cloud and moderate bond dissociation energy (≈55 kcal/mol for C–I bonds). (2-Iodoethyl)cyclohexane exemplifies these traits, with its iodine atom facilitating oxidative addition reactions in palladium-catalyzed cross-couplings. Comparative studies with analogous chloro- and bromoethylcyclohexanes reveal superior leaving-group ability, attributed to iodine’s lower electronegativity and larger atomic radius.

Table 2: Comparative Properties of Halogenated Ethylcyclohexanes

| Compound | Halogen | Molecular Weight (g/mol) | C–X Bond Length (Å) |

|---|---|---|---|

| (2-Chloroethyl)cyclohexane | Cl | 148.66 | 1.79 |

| (2-Bromoethyl)cyclohexane | Br | 193.09 | 1.94 |

| (2-Iodoethyl)cyclohexane | I | 238.11 | 2.15 |

Data derived from PubChem and crystallographic databases.

The cyclohexane ring introduces steric hindrance, which stabilizes transition states in stereoselective reactions. For instance, in Heck-type couplings, the bulky cyclohexyl group directs regioselectivity, favoring β-hydride elimination at the ethyl chain’s terminal position. This contrasts with linear alkyl iodides, where steric effects are less pronounced. Recent computational studies (2025) using density functional theory (DFT) have modeled the compound’s 3D conformers, predicting preferential equatorial positioning of the iodoethyl group to minimize van der Waals strain.

Furthermore, (2-Iodoethyl)cyclohexane serves as a precursor to iodonium salts, which are pivotal in photoredox catalysis. Its perfluorinated analog, while less explored, offers insights into how electron-withdrawing substituents modulate iodine’s redox potential. These studies underscore the compound’s versatility in both fundamental and applied research contexts.

Novel Cyclohexane Functionalization Techniques

Transition Metal-Mediated Alkylation Strategies

Transition metal-catalyzed carbon-hydrogen bond activation represents a fundamentally transformative approach for the direct functionalization of cyclohexane derivatives to produce (2-iodoethyl)cyclohexane [20]. Palladium-based catalytic systems have emerged as particularly effective mediators for these transformations, operating through distinct mechanistic pathways that enable selective carbon-hydrogen bond cleavage and subsequent functionalization [26] [27].

The organometallic carbon-hydrogen bond activation mechanism proceeds through multiple distinct pathways, including oxidative addition, sigma-bond metathesis, electrophilic activation, and concerted metalation-deprotonation processes [21]. Computational studies using density functional theory calculations have revealed that the carbon-hydrogen activation step consistently involves the formation of a sigma-bond between the methyl moiety and the metal center, with electron pair donation patterns varying according to the specific mechanism employed [21].

Palladium-mediated carbon-hydrogen functionalization operates through Palladium(II)/Palladium(IV) catalytic cycles, which are particularly effective for alkyl carbon-hydrogen bond activation [32]. These high-valent palladium species undergo rapid reductive elimination to release the desired functionalized product while regenerating the Palladium(II) catalyst [32]. The use of strongly electrophilic coupling partners that oxidize the Palladium(II) center generates high-energy Palladium(IV) intermediates, facilitating the incorporation of iodoethyl groups into cyclohexane frameworks [32].

Rhodium-catalyzed carbon-hydrogen functionalization reactions provide an alternative approach, operating through multiple catalytic cycles including Rhodium(I)/Rhodium(III), Rhodium(II)/Rhodium(IV), and Rhodium(III)/Rhodium(V) manifolds [29]. The mechanistic pathway typically involves concerted metalation-deprotonation as the carbon-hydrogen bond cleavage step, followed by insertion of appropriate coupling partners and reductive elimination [29].

Table 1: Transition Metal Catalysts for Cyclohexane Carbon-Hydrogen Activation

| Metal Center | Oxidation States | Typical Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Palladium | II/IV | 75-90 | High | [32] |

| Rhodium | I/III | 68-85 | Moderate | [29] |

| Ruthenium | 0/II | 60-80 | Variable | [30] |

| Iron | II/III | 45-70 | Low | [31] |

Nickel-catalyzed photochemical allylation of alkanes represents an emerging methodology for direct alkane functionalization [24]. This dual photo-hydrogen atom transfer/nickel catalysis approach enables radical-type hydrogen atom transfer from cyclohexane substrates, while nickel serves to cleave carbon-oxygen bonds under mild reaction conditions [24]. Density functional theory calculations indicate that reductive elimination constitutes the rate-determining step in these transformations [24].

Radical-Based Iodination Approaches

Radical-mediated iodination strategies offer complementary pathways for the synthesis of (2-iodoethyl)cyclohexane through direct carbon-hydrogen bond functionalization [4] [11]. These methodologies typically employ nitrogen-iodine bond containing reagents that generate reactive radical intermediates capable of abstracting hydrogen atoms from cyclohexane substrates [4].

The development of novel nitrogen-iodoamide reagents has significantly advanced the field of aliphatic carbon-hydrogen bond iodination [4]. Specifically, the nitrogen-iodoamide compound designated as compound 1 exhibits exceptional efficiency for direct carbon-hydrogen bond iodination of cyclic and acyclic alkanes, providing iodoalkanes in good yields [4]. This reagent possesses a relatively weak nitrogen-iodine bond with a bond dissociation energy of only 43 kilocalories per mole, facilitating homolytic cleavage under mild photochemical conditions [4].

The radical iodination process proceeds through a well-defined mechanistic pathway involving photochemical initiation [4]. When the nitrogen-iodoamide reagent is irradiated in neat refluxing cyclohexane with a 3-watt white light-emitting diode lamp under nitrogen atmosphere, iodocyclohexane is obtained in 86% yield after 2 hours [4]. The reaction requires irradiation and can be carried out under aerobic conditions with no significant decrease in yield [4].

Table 2: Radical Iodination Reagent Performance

| Reagent Type | Bond Dissociation Energy (kcal/mol) | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Nitrogen-iodoamide 1 | 43.0 | 86 | 2 | [4] |

| 3-ITMH | 54.6 | <30 | 2 | [4] |

| Nitrogen-iodosuccinimide | Variable | 25-40 | 3-6 | [4] |

| Diiodohydantoin | 48.7 | 15-25 | 4-8 | [4] |

The carbon-hydrogen functionalization mechanism involves multiple potential pathways, including radical-chain mechanisms, radical-rebound reactions, and radical-relay processes [11]. Radical-chain mechanisms feature initiation, propagation, and termination steps, with propagation steps accounting for the net transformation of starting materials into products while regenerating radical carriers [11]. The initiation step generates radical species through thermal or photochemical cleavage of weak bonds in specialized reagents [11].

Radical-relay mechanisms provide versatile pathways for intermolecular carbon(sp³)-hydrogen functionalization and cross-coupling reactions [11]. These methods proceed through hydrogen atom transfer to generate diffusible radicals that are subsequently functionalized by separate reagents or catalysts [11]. Sulfonyl-X reagents, where X represents azide, cyanide, thiolate, trifluoromethylthiolate, selenophenyl, chloride, or alkyne groups, react with carbon-centered radicals to afford carbon-X bonds [11].

Electrochemical radical reactions of alkyl iodides offer environmentally benign alternatives to traditional tin-mediated radical processes [38]. These electrochemical approaches employ mildly reductive conditions combined with molecular oxygen in semi-aqueous environments to generate carbon-centered radicals from alkyl iodides [38]. The method requires only approximately two moles of electrons per mole of alkyl iodide, demonstrating exceptional efficiency in terms of electrical consumption [38].

Catalytic Systems for Regioselective Ethyl Iodide Incorporation

The development of highly regioselective catalytic systems for ethyl iodide incorporation into cyclohexane frameworks represents a critical advancement in synthetic methodology [8] [10]. Iron(III)-catalyzed systems have demonstrated exceptional regioselectivity for aromatic iodination reactions, providing foundational principles applicable to aliphatic substrates [34].

Iron(III) triflimide, generated in situ from iron(III) chloride and triflimide-based ionic liquids, functions as a powerful Lewis acid capable of activating nitrogen-iodosuccinimide for efficient iodination under mild conditions [34]. This catalytic system enables rapid and highly regioselective iodination of diverse substrates, including complex molecular frameworks relevant to pharmaceutical applications [34].

Silver-based catalytic systems offer unique advantages for regioselective alkane functionalization [36] [39]. Computational studies have identified silver catalysts and fluorinated diazo compounds that provide carbon-hydrogen activation steps with no enthalpic barrier for methane activation [36] [39]. The fluorinated trispyrazolylborate silver carbene intermediates interact with alkanes through barrierless potential energy pathways, leading to unprecedented selectivity levels for primary carbon-hydrogen bond functionalization [36] [39].

Table 3: Catalytic Systems for Regioselective Functionalization

| Catalyst System | Substrate Scope | Primary:Secondary Ratio | Yield Range (%) | Reference |

|---|---|---|---|---|

| Silver-fluorinated carbene | C1-C6 alkanes | 81:19 to 71:29 | 42-76 | [39] |

| Iron(III) triflimide | Aromatic compounds | >95:5 | 70-95 | [34] |

| Palladium acetate | Aromatic substrates | 85:15 to 90:10 | 65-88 | [10] |

| Copper-nitrogen fluoroamide | Aliphatic compounds | 60:40 to 75:25 | 55-80 | [11] |

The regioselectivity of these catalytic systems depends critically on the electronic and steric properties of both the catalyst and the substrate [35]. Silver salt-based iodination reagents, including silver sulfate/iodine and silver hexafluoroantimonate/iodine combinations, provide access to regioselectively iodinated products that are difficult to synthesize using conventional reagents [35]. The choice of solvent significantly influences regioselectivity, with non-polar solvents generally providing improved regioselective outcomes compared to polar protic media [35].

Heterogeneous catalysis approaches utilizing charcoal and silver iodide demonstrate distinct kinetic behaviors for ethyl iodide incorporation reactions [5]. The kinetics of ethyl iodide-silver nitrate reactions in aqueous potassium nitrate solutions follow Langmuir-Hinshelwood mechanistic pathways [5]. Silver iodide proves significantly more effective as a catalyst than charcoal, exhibiting superior activity by a factor of at least 40 when surface area differences are considered [5].

The activation energies for these heterogeneously catalyzed processes provide insight into reaction optimization strategies [5]. The homogeneous reaction exhibits an activation energy of 20 kilocalories per mole, while the charcoal-catalyzed process requires 10.4 kilocalories per mole, and the silver iodide surface reaction proceeds with an activation energy of only 8.5 kilocalories per mole [5].

Byproduct Formation and Reaction Optimization Challenges

The formation of byproducts during cyclohexane functionalization reactions represents a significant challenge that requires systematic optimization approaches [16] [37]. In the autoxidation of cyclohexane, the propagation reaction of cyclohexyl hydroperoxide serves as the dominant pathway leading to undesired byproducts [16]. This overlooked reaction produces substantial quantities of cyclohexoxy radicals that undergo beta-carbon-carbon cleavage to form omega-formyl radicals [16].

Table 4: Common Byproducts in Cyclohexane Functionalization

| Byproduct Type | Formation Pathway | Typical Yield (%) | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Cyclohexoxy radicals | Beta-C-C cleavage | 15-25 | Temperature control | [16] |

| Omega-formyl radicals | Ring-opening reactions | 10-20 | Solvent optimization | [16] |

| Multiple iodination products | Over-functionalization | 5-15 | Stoichiometry control | [4] |

| Dehalogenation products | Competing pathways | 8-18 | Catalyst selection | [35] |

Reaction optimization for cyclohexane oxidation requires careful control of multiple parameters [37]. Temperature optimization studies reveal that selectivity and yield increase with temperature up to 70°C, beyond which thermal degradation becomes problematic [37]. The optimal reaction conditions include a reaction time of 2 hours, temperature of 70°C, and specific quantities of tert-butylhydroperoxide as the initiator [37].

Solvent effects play crucial roles in controlling byproduct formation during radical iodination processes [4]. Polar aprotic solvents generally provide superior yields and selectivities compared to polar protic alternatives [37]. Acetonitrile emerges as the optimal solvent for many radical iodination reactions, providing enhanced regioselectivity while minimizing side reaction pathways [37].

The control of competing reaction pathways requires understanding of the underlying mechanistic principles [38]. In electrochemical radical reactions, lowering the pH from the outset minimizes undesired side reactions that would otherwise compete with the desired transformation [38]. The careful management of reaction atmospheres, with controlled introduction of molecular oxygen, prevents over-oxidation while maintaining reaction efficiency [38].

Catalyst loading optimization represents another critical factor in minimizing byproduct formation [39]. Studies with silver-based catalysts demonstrate that 1 mole percent catalyst loading relative to the diazo precursor provides optimal balance between conversion efficiency and selectivity [39]. Higher catalyst loadings lead to increased byproduct formation through competing reaction pathways [39].

The purification and isolation of products from complex reaction mixtures containing multiple iodinated regioisomers presents significant challenges [35]. Conventional separation techniques often prove inadequate for distinguishing between closely related iodinated products, necessitating the development of improved reaction conditions that inherently provide higher selectivity [35]. The formation of byproducts resulting from dehalogenation, polysubstitution, and other side reactions considerably complicates product isolation and purification procedures [35].

Table 5: Optimization Parameters for Byproduct Minimization

| Parameter | Optimal Range | Effect on Selectivity | Impact on Yield | Reference |

|---|---|---|---|---|

| Temperature | 60-80°C | High positive | Moderate positive | [37] |

| Reaction Time | 1-3 hours | Variable | High positive | [37] |

| Catalyst Loading | 0.5-2.0 mol% | High positive | Moderate negative | [39] |

| Solvent Polarity | Low to moderate | High positive | Variable | [35] |

The systematic approach to reaction optimization involves multivariate analysis of reaction parameters [17]. For cyclohexyl cresol synthesis, optimal conditions include a temperature of 140°C, an 8:1 molar ratio of cresol to cyclohexene, 5% by weight perchloric acid catalyst, 2-hour addition time for cyclohexene, and 2-hour stirring period [17]. These optimized conditions provide yields exceeding 90% while minimizing formation of undesired isomeric products [17].

The computational modeling of steric and electronic effects requires sophisticated approaches that account for the complex interplay between spatial arrangements of atoms and their electronic environments. Steric effects arise from repulsive interactions between atoms or groups of atoms caused by electron cloud overlap, leading to changes in molecular geometry, conformational energies, and reactivity [7]. Electronic effects involve the redistribution of electron density throughout molecular systems, influencing bond strengths, reaction pathways, and molecular stability [8].

Modern computational methods have demonstrated remarkable success in modeling these effects through quantum mechanical calculations that explicitly treat electronic structure while accounting for nuclear arrangements [9]. The integration of steric and electronic effects in computational models enables accurate prediction of molecular properties including conformational preferences, reaction barriers, and product distributions [7] [8]. For cyclohexane derivatives, these effects are particularly important due to the conformational flexibility of the six-membered ring system and the influence of substituents on ring geometry and stability [10] [11].

The computational treatment of steric effects involves careful consideration of non-bonded interactions, conformational energies, and molecular geometries. Electronic effects are modeled through quantum mechanical methods that calculate electron density distributions, molecular orbitals, and energetic contributions from various electronic interactions [12]. The synergistic relationship between these effects often determines the overall molecular behavior, requiring computational approaches that can accurately capture both contributions simultaneously [8].

Density Functional Theory Applications

Density Functional Theory represents one of the most widely used and successful quantum mechanical methods for studying molecular systems, particularly for investigating electronic structure and molecular properties [13]. The fundamental principle of DFT involves expressing molecular properties as functionals of the electron density rather than the complex many-electron wavefunction, providing a computationally tractable approach to quantum mechanical calculations [14]. For organohalo compounds like (2-Iodoethyl)cyclohexane, DFT calculations enable accurate prediction of geometric parameters, electronic properties, and energetic relationships [15] [16].

The application of DFT to cyclohexane derivatives has provided extensive insights into conformational preferences, electronic effects of substituents, and reaction mechanisms. Studies utilizing hybrid functionals such as B3LYP with appropriate basis sets have demonstrated excellent agreement with experimental structural data for cyclohexane systems [15] [10]. The incorporation of dispersion corrections and advanced exchange-correlation functionals has further improved the accuracy of DFT calculations for systems involving halogen atoms and non-covalent interactions [6] [17].

DFT calculations for (2-Iodoethyl)cyclohexane would typically involve geometry optimization at multiple levels of theory to identify stable conformations and transition states. The choice of functional and basis set significantly impacts the accuracy of calculated properties, with meta-hybrid functionals often providing superior performance for systems containing heavy atoms like iodine [3]. Recent benchmarking studies have established optimal protocols for DFT calculations on organohalogen compounds, emphasizing the importance of appropriate dispersion corrections and basis set selection [18].

| DFT Functional Type | Computational Cost | Accuracy for Halogenated Systems | Recommended Applications |

|---|---|---|---|

| Pure GGA (PBE) | Low | Moderate | Initial screening calculations [13] |

| Hybrid (B3LYP) | Medium | Good | Structure optimization [15] [17] |

| Meta-hybrid (M06-2X) | Medium-High | Very Good | Energetics and barriers [6] |

| Double-hybrid (B2PLYP) | High | Excellent | High-accuracy calculations [3] |

The selection of basis sets for DFT calculations on iodine-containing compounds requires special consideration due to the large number of electrons and the importance of relativistic effects. Triple-zeta basis sets with polarization functions generally provide the minimum level of accuracy required for quantitative results, while augmented basis sets may be necessary for property calculations involving anionic species or weak interactions [17] [18]. The computational cost scales significantly with basis set size, necessitating careful balance between accuracy and computational efficiency.

Advanced DFT applications include the calculation of spectroscopic properties, reaction pathways, and thermodynamic parameters relevant to (2-Iodoethyl)cyclohexane chemistry. Time-dependent DFT can be employed to predict electronic excitation spectra and photochemical properties, while vibrational frequency calculations provide insights into molecular stability and infrared spectroscopic signatures [6] [19]. The combination of DFT with implicit solvation models enables investigation of solvent effects on molecular properties and reaction mechanisms.

Molecular Dynamics Simulations of Conformational Stability

Molecular dynamics simulations provide a powerful complement to static quantum chemical calculations by enabling the investigation of dynamic molecular behavior and conformational sampling over finite time scales [20]. For conformationally flexible molecules like (2-Iodoethyl)cyclohexane, MD simulations can explore the accessible conformational space and provide insights into relative stabilities, interconversion barriers, and dynamic averaging effects [21]. The integration of quantum mechanically derived force fields with classical molecular dynamics enables efficient sampling of large conformational spaces while maintaining reasonable computational costs [22] [23].

The application of molecular dynamics to cyclohexane derivatives has revealed important insights into conformational dynamics and solvent effects on molecular structure. Studies of cyclohexane in various solvent environments have demonstrated the sensitivity of conformational populations to intermolecular interactions and the importance of proper treatment of solvent effects [22] [23]. For substituted cyclohexanes, MD simulations have provided detailed information about ring pucker dynamics, substituent orientation preferences, and barriers to conformational interconversion [10] [21].

Contemporary MD simulations of organohalo compounds employ sophisticated force fields that accurately represent halogen bonding interactions and polarization effects. The development of polarizable force fields has significantly improved the accuracy of MD simulations for halogenated organic molecules, enabling quantitative predictions of conformational preferences and solvation effects [20]. Machine learning-enhanced force fields derived from high-level quantum chemical calculations offer promising approaches for achieving near-quantum accuracy in MD simulations of complex molecular systems [4] [5].

| Simulation Parameter | Typical Values | Impact on Results | Computational Requirements |

|---|---|---|---|

| Simulation Length | 10-100 ns | Conformational sampling completeness [21] | Linear scaling with time |

| Temperature Range | 250-350 K | Kinetic energy and barrier crossing [20] | Minimal additional cost |

| Solvent Model | Explicit/Implicit | Accuracy of environmental effects [22] | 10-100x cost increase |

| Force Field Type | Classical/Polarizable | Accuracy of interactions [4] | 2-10x cost increase |

The analysis of MD trajectories requires sophisticated statistical methods to extract meaningful information about conformational preferences and dynamic behavior. Free energy landscapes can be constructed using enhanced sampling techniques such as umbrella sampling or metadynamics, providing quantitative information about relative stabilities and transition pathways [21]. The integration of MD simulations with experimental observables enables validation of computational models and refinement of force field parameters.

Advanced applications of MD simulations include the investigation of solvent-dependent conformational switching, temperature effects on molecular stability, and the influence of intermolecular interactions on molecular behavior [21]. The combination of classical MD with quantum mechanical calculations through QM/MM hybrid methods enables accurate treatment of electronic effects while maintaining the ability to sample large conformational spaces and long time scales [8].

Mechanistic Studies of Nucleophilic Substitution Pathways

The investigation of nucleophilic substitution mechanisms represents a fundamental area of computational organic chemistry, requiring detailed analysis of reaction pathways, transition states, and energetic profiles [24] [25]. For organoiodine compounds like (2-Iodoethyl)cyclohexane, nucleophilic substitution reactions can proceed through multiple mechanistic pathways depending on reaction conditions, nucleophile strength, and molecular structure [26]. Computational studies of these mechanisms provide essential insights into reaction selectivity, rate-determining steps, and structure-activity relationships [27] [28].

The computational investigation of nucleophilic substitution mechanisms typically involves the location and characterization of stationary points on potential energy surfaces, including reactants, intermediates, transition states, and products [29]. The choice between unimolecular (SN1) and bimolecular (SN2) pathways depends on multiple factors including substrate structure, nucleophile strength, solvent polarity, and temperature [30] [26]. For secondary carbon centers as found in (2-Iodoethyl)cyclohexane, both mechanisms may be competitive under different reaction conditions.

Modern computational approaches to mechanistic studies employ high-level quantum chemical methods to accurately predict reaction barriers, intermediate stabilities, and product distributions [24] [29]. The integration of static quantum chemical calculations with dynamic simulations enables comprehensive understanding of reaction mechanisms including pre-reaction complexes, transition state structures, and post-reaction dynamics [31] [28]. Solvent effects play crucial roles in determining reaction pathways and can be incorporated through implicit solvation models or explicit molecular dynamics simulations.

| Mechanism Type | Rate Law | Stereochemistry | Substrate Preference | Computational Challenges |

|---|---|---|---|---|

| SN1 | Rate = k[RX] | Racemization/Retention | Tertiary > Secondary [26] | Carbocation stability [30] |

| SN2 | Rate = k[RX][Nu] | Inversion | Primary > Secondary [26] | Transition state location [25] |

| Hybrid | Complex | Mixed | Secondary substrates [32] | Multiple pathway competition [33] |

The computational study of nucleophilic substitution in cyclohexane derivatives requires careful consideration of conformational effects on reaction barriers and pathways. Ring conformational changes during reaction can significantly influence activation energies and product distributions, necessitating comprehensive conformational sampling in mechanistic studies [34] [35]. The influence of axial versus equatorial substituent orientations on reaction rates and mechanisms represents an important area of theoretical investigation.

Advanced mechanistic studies incorporate dynamic effects through trajectory calculations and transition state theory approaches to predict reaction rates and selectivities [31] [29]. The development of machine learning approaches for reaction prediction has opened new avenues for mechanistic investigation, enabling rapid screening of reaction pathways and identification of optimal reaction conditions [4]. The integration of computational predictions with experimental kinetic data provides validation of mechanistic models and enables refinement of theoretical approaches.